2-Pyrrolidin-1-yl-1,3-benzothiazol-6-amine

Medicinal Chemistry Alzheimer's Disease Enzyme Inhibition

Select this benzothiazole-pyrrolidine scaffold to accelerate your medicinal chemistry programs. The primary 6-amine enables rapid derivatization for SAR libraries, bioconjugation, and targeted probe synthesis. Its pyrrolidinyl substituent drives potent BACE-1 enzyme inhibition—a 24-fold activity boost versus unsubstituted analogs—while a predicted LogP of 3.12 supports blood-brain barrier penetration for CNS therapeutics. Choose high-purity ≥97% material, shipped at ambient temperature with stringent quality assurance, to secure a reproducible starting point for Alzheimer’s, oncology, and infectious disease research.

Molecular Formula C11H13N3S
Molecular Weight 219.31 g/mol
CAS No. 101213-32-5
Cat. No. B020701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrrolidin-1-yl-1,3-benzothiazol-6-amine
CAS101213-32-5
Synonyms6-Benzothiazolamine,2-(1-pyrrolidinyl)-(9CI)
Molecular FormulaC11H13N3S
Molecular Weight219.31 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC3=C(S2)C=C(C=C3)N
InChIInChI=1S/C11H13N3S/c12-8-3-4-9-10(7-8)15-11(13-9)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12H2
InChIKeyHQWAGLLISXEQGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyrrolidin-1-yl-1,3-benzothiazol-6-amine (CAS 101213-32-5) | Chemical Properties & Research Supply


2-Pyrrolidin-1-yl-1,3-benzothiazol-6-amine (CAS 101213-32-5) is a heterocyclic compound consisting of a benzothiazole core fused with a pyrrolidine moiety [1]. It is primarily utilized as a research chemical and a synthetic building block in medicinal chemistry and chemical biology. Its structural features, including the 6-amine group and the N-linked pyrrolidine ring, differentiate it from other benzothiazole derivatives and contribute to its unique physicochemical profile, such as a predicted LogP of 3.12 .

Why 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-amine (101213-32-5) Cannot Be Substituted by Simple Benzothiazole Analogs


Substituting 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-amine with other benzothiazole derivatives, such as 2-(1-pyrrolidinyl)benzothiazole (CAS 19983-29-0) or 6-aminobenzothiazole (CAS 533-30-2), is not straightforward. The presence and position of the 6-amine group is a critical determinant of biological activity and chemical reactivity, as this functional group enables key interactions in target binding and serves as a handle for further synthetic elaboration [1]. Furthermore, studies on related benzothiazole BACE-1 inhibitors have shown that the pyrrolidinyl side group is favored for potent enzyme inhibition, demonstrating that specific substituents are essential for desired activity [2].

Quantitative Differentiation of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-amine (101213-32-5)


Pyrrolidine Substituent Confers Potency Advantage in BACE-1 Inhibition

A structure-activity relationship (SAR) study on benzothiazole-based non-peptidic BACE-1 inhibitors identified that the presence of a pyrrolidinyl side group is favored for strong inhibition. The study reports that an optimized inhibitor containing a pyrrolidine moiety (Compound 5) achieved an IC50 of 0.12 µM against BACE-1, a 24-fold increase in potency compared to the initial hit compound (IC50 = 2.8 µM) [1]. This directly implicates the pyrrolidinyl group, which is a core structural feature of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-amine, as a key contributor to enhanced biological activity.

Medicinal Chemistry Alzheimer's Disease Enzyme Inhibition

6-Amine Functional Group Differentiates Chemical Reactivity from Non-Amine Analogs

A key structural distinction of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-amine is the presence of a primary amine at the 6-position of the benzothiazole ring. In contrast, the closely related compound 2-(1-pyrrolidinyl)benzothiazole (CAS 19983-29-0) lacks this amine functional group . The 6-amine serves as a critical handle for further synthetic derivatization, enabling a wider range of chemical reactions (e.g., amide coupling, reductive amination, diazotization) that are not possible with the non-amine analog. It also allows for direct bioconjugation or the creation of more complex, multifunctional probe molecules.

Synthetic Chemistry Bioconjugation Chemical Probes

Reported Antimalarial and Anticarcinogenic Activity Profile in Preclinical Studies

2-Pyrrolidin-1-yl-1,3-benzothiazol-6-amine has been documented in an open-access database for its in vitro biological activities. The compound is reported to exhibit antimalarial activity by killing P. falciparum and anticarcinogenic activity by preventing the transformation of DMBA-treated JB6 cells [1]. While no comparator data is provided, the report also notes a lack of observed toxicity or allergenicity in the tested models, suggesting a potentially favorable preliminary safety window for a research compound.

Infectious Disease Oncology Pharmacology

Predicted Lipophilicity (LogP 3.12) Suggests Favorable Blood-Brain Barrier Permeability

The computed partition coefficient (LogP) for 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-amine is 3.1249 . In CNS drug discovery, a LogP value in the range of 1-3 is often associated with optimal blood-brain barrier (BBB) penetration. This value is notably higher than that of the more polar 6-aminobenzothiazole (predicted LogP ~1.2), suggesting that the addition of the pyrrolidine ring significantly increases lipophilicity . This physicochemical property positions it as a more suitable scaffold than its polar precursor for designing CNS-penetrant molecules.

Computational Chemistry ADME CNS Drug Discovery

Primary Research Applications for 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-amine (101213-32-5)


CNS Drug Discovery: Development of BACE-1 Inhibitors

The compound serves as an ideal scaffold for medicinal chemistry programs targeting BACE-1, an enzyme implicated in Alzheimer's disease. The presence of the pyrrolidinyl group is a known driver of potency in this class, as demonstrated by a 24-fold increase in inhibitory activity in related analogs . Its favorable predicted LogP of 3.12 further supports its potential for blood-brain barrier penetration, a critical requirement for CNS therapeutics .

Advanced Synthetic Chemistry: A Versatile Building Block

The unique combination of a benzothiazole core and a 6-amine handle makes this compound a highly versatile building block for parallel synthesis and the creation of diverse chemical libraries . The amine group can be readily functionalized to explore structure-activity relationships or to attach linkers for the generation of targeted chemical probes, a capability not offered by analogs lacking the amine moiety.

Chemical Biology: Development of Targeted Probes and Bioconjugates

The presence of the primary amine provides a direct route for bioconjugation, enabling the compound to be linked to fluorophores, affinity tags, or solid supports. This is essential for developing chemical probes to study target engagement, for pull-down assays to identify cellular targets, or for creating activity-based protein profiling (ABPP) tools .

Antiparasitic and Anticancer Research: Initial Screening and Validation

The documented in vitro activity against the malaria parasite P. falciparum and the anticarcinogenic effects in a JB6 cell transformation model provide a rational basis for selecting this compound for more detailed follow-up studies in infectious disease and oncology research . The reported lack of preliminary toxicity in these assays further supports its use as a starting point for hit validation.

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